N-(3-chloro-4-fluorophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse biological activities
Mechanism of Action
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in cell proliferation, survival, and differentiation .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . This interruption of signaling in target cancer cells with mutated and overactive EGFR leads to inhibited malignant cell proliferation .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by this compound affects several downstream signaling cascades. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can effectively halt the growth and proliferation of cancer cells .
Result of Action
The compound’s action results in cell cycle arrest at the G2 phase and the activation of the intrinsic apoptotic pathway . This is indicated by the activation of caspase-9 and the executioner caspases-3 and 7, leading to nuclear fragmentation . Additionally, the compound increases the levels of reactive oxygen species (ROS), further promoting cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-4-fluoroaniline with 6-methyl-2H-1,2,4-benzothiadiazine-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, N-(3-chloro-4-fluorophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it valuable in the production of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- N-(3-chloro-4-fluorophenyl)-6-methyl-2H-1,2,4-benzothiadiazine-3-carboxamide
- N-(3-chloro-4-fluorophenyl)-6-methyl-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide
Uniqueness
What sets N-(3-chloro-4-fluorophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide apart is its specific substitution pattern and the presence of both chloro and fluoro groups. These substituents enhance its chemical reactivity and potential biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3S/c1-8-2-5-13-12(6-8)19-14(20-24(13,22)23)15(21)18-9-3-4-11(17)10(16)7-9/h2-7,14,19-20H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCPBZJSCKZIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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